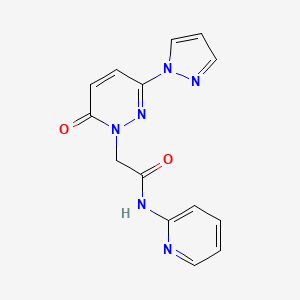

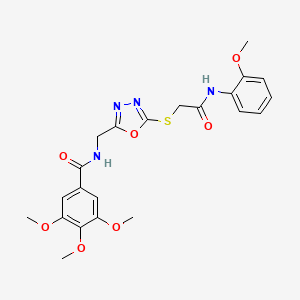

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide, also known as PPDA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPDA is a pyridazine derivative that has been synthesized using a variety of methods.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

A study by Ibrahim and Behbehani (2014) discusses the synthesis of a novel class of pyridazin-3-one derivatives, including 6-acetyl-3-oxopyridazine derivatives. These derivatives were formed by reacting specific compounds, including DMF-DMA, to afford azolo[1,5-a]pyrimidine derivatives, which have potential pharmacological activities (Ibrahim & Behbehani, 2014).

Oxidation Reactivity and Structural Analysis

Pailloux et al. (2007) described the synthesis of 2-(pyridin-2-yl)-N,N-diphenylacetamides and their oxidation with peracetic acid, m-chloroperbenzoic acid, and OXONE. The oxidation generated four distinct products, characterized by spectroscopic methods and X-ray crystallography (Pailloux et al., 2007).

Application in Cycloaddition and Condensation Processes

Johnston et al. (2008) investigated the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine. This process provided access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones. This study highlighted alkynyl heterocycles as effective dipolarophiles for pyridine N-imine (Johnston et al., 2008).

Formation of Novel Heterocyclic Compounds

Eljazi I. Al-Afaleq and S. Abubshait (2001) reported the formation of novel 1-[6-(p-tolyl) pyridazin-3-yl]pyrazole-o-aminonitriles and their use as precursors for previously unreported pyrazolo[3,4-d]pyrimidines and other derivatives, expected to have significant chemical and pharmacological activities (Al-Afaleq & Abubshait, 2001).

Synthesis of Fused Heterocyclic 1,2,4-Triazoles

Karpina et al. (2019) developed a method for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides. The synthetic approach provided a method for creating diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

Antioxidant and Antitumor Evaluation

Hamama et al. (2013) synthesized certain new N-substituted-2-amino-1,3,4-thiadiazoles and evaluated their cytotoxicity and antioxidant activities, which showed promising results (Hamama et al., 2013).

Molecular Docking and In Vitro Screening

Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives and subjected them to in silico molecular docking screenings towards GlcN-6-P synthase. The derivatives exhibited moderate to good binding energies and demonstrated antimicrobial and antioxidant activity (Flefel et al., 2018).

Insecticidal Assessment

Fadda et al. (2017) utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles with potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Eigenschaften

IUPAC Name |

2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)-N-pyridin-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O2/c21-13(17-11-4-1-2-7-15-11)10-20-14(22)6-5-12(18-20)19-9-3-8-16-19/h1-9H,10H2,(H,15,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRRODVAAYRXBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(4-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2921852.png)

![2-(2-(1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2921858.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2921863.png)

![N-[4-[3-(2-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2921868.png)